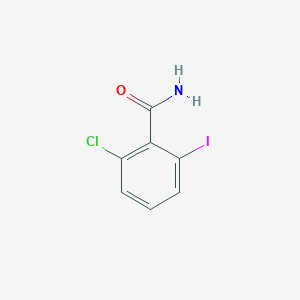

2-Chloro-6-iodobenzamide

Description

2-Chloro-6-iodobenzamide is an organic compound with the molecular formula C7H5ClINO It is a derivative of benzamide, where the benzene ring is substituted with chlorine and iodine atoms at the 2 and 6 positions, respectively

Properties

IUPAC Name |

2-chloro-6-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSMVPXUCURIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-iodobenzamide typically involves the halogenation of benzamide derivatives. One common method is the iodination of 2-chlorobenzamide using iodine and an oxidizing agent such as potassium iodate or sodium nitrite in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: Industrial production of 2-Chloro-6-iodobenzamide may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-iodobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or alkyl group using palladium catalysts and boron reagents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used under mild conditions.

Major Products:

Substitution Products: Depending on the substituent introduced, various derivatives of 2-Chloro-6-iodobenzamide can be obtained.

Coupling Products: Aryl or alkyl-substituted benzamides are typical products of Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Chloro-6-iodobenzamide has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.

Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodobenzamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied .

Comparison with Similar Compounds

2-Chloro-6-bromobenzamide: Similar structure but with a bromine atom instead of iodine.

2-Chloro-6-fluorobenzamide: Contains a fluorine atom in place of iodine.

2-Chloro-6-methylbenzamide: Substituted with a methyl group instead of iodine.

Uniqueness: 2-Chloro-6-iodobenzamide is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, makes it suitable for specific coupling reactions and applications in organic synthesis .

Biological Activity

2-Chloro-6-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Chloro-6-iodobenzamide features a benzamide core with chlorine and iodine substituents that influence its reactivity and biological activity. The presence of these halogens can enhance the compound's ability to interact with biological targets, making it a valuable candidate for further research.

The biological activity of 2-Chloro-6-iodobenzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The chloro and iodo groups significantly affect the compound's binding affinity and specificity towards these targets. This compound may modulate the activity of proteins associated with cancer progression or microbial resistance.

Antimicrobial Activity

Research indicates that 2-Chloro-6-iodobenzamide exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Properties

In studies involving cancer cell lines, 2-Chloro-6-iodobenzamide demonstrated cytotoxic effects, particularly against renal cell carcinoma. The compound was shown to reduce the expression of hypoxia-inducible factor (HIF) and its regulated genes, which are crucial for tumor growth and survival .

Case Studies and Research Findings

- Renal Cell Carcinoma Model : In a study involving xenograft models of renal cell carcinoma, treatment with 2-Chloro-6-iodobenzamide resulted in significant tumor size reduction. The administration of varying dosages (10 mg/kg to 100 mg/kg) revealed a dose-dependent response in decreasing mRNA levels of HIF-regulated genes such as VEGFA and Cyclin D1 .

- Antimicrobial Efficacy : A series of experiments conducted on bacterial strains demonstrated that 2-Chloro-6-iodobenzamide inhibited growth at low micromolar concentrations. The compound's mechanism was linked to disruption of bacterial cell wall synthesis.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.